molecular formula C10H5ClN2 B14373212 2-Chloro-3-phenylbut-2-enedinitrile CAS No. 91676-39-0

2-Chloro-3-phenylbut-2-enedinitrile

Cat. No.: B14373212
CAS No.: 91676-39-0
M. Wt: 188.61 g/mol
InChI Key: HMWODIGONOSPGW-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylbut-2-enedinitrile is an organic compound with the molecular formula C10H6ClN2 It is a nitrile derivative characterized by the presence of a chloro group and a phenyl group attached to a butenedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-phenylbut-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-3-phenylprop-2-enenitrile with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenylbut-2-enedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-phenylbut-2-enedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenylbut-2-enedinitrile involves its interaction with molecular targets through its reactive functional groups. The chloro and nitrile groups can participate in various chemical reactions, leading to the formation of new bonds and interactions with biological molecules. These interactions can affect cellular pathways and processes, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-phenylprop-2-enenitrile
  • 3-Phenylbut-2-enedinitrile
  • 2-Chlorobutadiene

Uniqueness

2-Chloro-3-phenylbut-2-enedinitrile is unique due to the presence of both a chloro group and a phenyl group attached to a butenedinitrile backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

91676-39-0

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-3-phenylbut-2-enedinitrile

InChI

InChI=1S/C10H5ClN2/c11-10(7-13)9(6-12)8-4-2-1-3-5-8/h1-5H

InChI Key

HMWODIGONOSPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)Cl)C#N

Origin of Product

United States

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